Flufenisal

Beschreibung

BenchChem offers high-quality Flufenisal suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Flufenisal including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

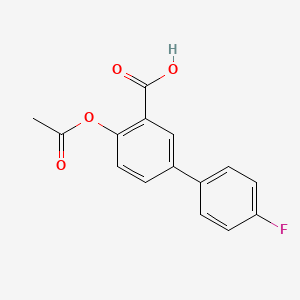

2-acetyloxy-5-(4-fluorophenyl)benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11FO4/c1-9(17)20-14-7-4-11(8-13(14)15(18)19)10-2-5-12(16)6-3-10/h2-8H,1H3,(H,18,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKSAJZSJKURQRX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=C(C=C(C=C1)C2=CC=C(C=C2)F)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11FO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30177017 |

Source

|

| Record name | Flufenisal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30177017 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22494-27-5 |

Source

|

| Record name | Flufenisal | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22494-27-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Flufenisal [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022494275 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Flufenisal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30177017 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | FLUFENISAL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4U3WU1RD0W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Flufenisal: A Technical Deep Dive into its Discovery and Development

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Flufenisal, chemically known as 4'-fluoro-4-acetyloxy-1,1'-biphenyl-3-carboxylic acid, emerged from the intensive research efforts of the mid-20th century to develop superior salicylate (B1505791) analgesics with enhanced potency and duration of action compared to aspirin. This technical guide provides a comprehensive overview of the discovery, synthesis, preclinical pharmacology, and clinical evaluation of Flufenisal. While it showed early promise as a potent, long-acting analgesic, its development was ultimately superseded by its non-acetylated counterpart, Diflunisal, primarily due to safety considerations related to its O-acetyl group. This document details the experimental methodologies, presents available quantitative data in structured tables, and utilizes visualizations to illustrate key pathways and developmental timelines, offering valuable insights for professionals in drug discovery and development.

Introduction: The Quest for a Superior Salicylate

The development of Flufenisal was part of a broader scientific endeavor to improve upon the therapeutic profile of acetylsalicylic acid (aspirin). The primary objectives were to discover a new chemical entity with higher analgesic and anti-inflammatory potency, a longer duration of action necessitating less frequent dosing, and an improved gastrointestinal tolerance profile.[1]

Initial structure-activity relationship (SAR) studies on newly synthesized salicylates revealed that the introduction of a hydrophobic group at the 5-position of the salicylic (B10762653) acid molecule significantly enhanced anti-inflammatory activity.[1] This led to the synthesis and evaluation of a series of 5-phenylsalicylic acid derivatives. The attachment of a 5-(4-fluorophenyl) group to acetylsalicylic acid resulted in the identification of Flufenisal as a promising clinical candidate.[1]

Synthesis of Flufenisal

While a detailed, step-by-step experimental protocol for the synthesis of Flufenisal from a singular, publicly available source is scarce, the synthesis can be inferred from general organic chemistry principles and patent literature of the era. The core of the synthesis involves the acetylation of 5-(4-fluorophenyl)salicylic acid.

Hypothetical Synthesis Workflow:

References

An In-depth Technical Guide to Flufenisal: Chemical Structure and Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Flufenisal is a non-steroidal anti-inflammatory drug (NSAID) belonging to the salicylate (B1505791) class of compounds. While not as widely known as other NSAIDs, its chemical structure and properties are of interest to researchers in medicinal chemistry and drug development for its analgesic and anti-inflammatory potential. This technical guide provides a comprehensive overview of the core chemical, physical, and pharmacological properties of flufenisal, including its synthesis, mechanism of action, and relevant experimental methodologies.

Chemical Structure and Identification

Flufenisal, chemically known as 2-acetyloxy-5-(4-fluorophenyl)benzoic acid, is a derivative of salicylic (B10762653) acid.[1] The introduction of a 4-fluorophenyl group at the 5-position is a key structural feature.

| Identifier | Value |

| IUPAC Name | 2-acetyloxy-5-(4-fluorophenyl)benzoic acid[1] |

| CAS Number | 22494-27-5[1] |

| Molecular Formula | C₁₅H₁₁FO₄[1] |

| SMILES | CC(=O)OC1=C(C=C(C=C1)C2=CC=C(C=C2)F)C(=O)O[1] |

| InChI Key | XKSAJZSJKURQRX-UHFFFAOYSA-N[1] |

Physicochemical Properties

The physicochemical properties of flufenisal are crucial for its absorption, distribution, metabolism, and excretion (ADME) profile. While experimental data for some properties are limited, predicted values provide useful estimates.

| Property | Value | Source |

| Molecular Weight | 274.24 g/mol | PubChem[1] |

| Melting Point | 134-137 °C | PrepChem.com[2] |

| Boiling Point (Predicted) | 437.4 °C at 760 mmHg | ECHEMI |

| Solubility in Water | Poor (Specific experimental value not available) | General NSAID characteristic |

| pKa (Predicted) | 3.36 ± 0.10 | Guidechem |

| LogP (Predicted) | 3.11620 | ECHEMI |

Pharmacological Properties

Mechanism of Action

Like other NSAIDs, the primary mechanism of action of flufenisal is the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins, key mediators of inflammation, pain, and fever. The inhibition of prostaglandin (B15479496) synthesis is a hallmark of the anti-inflammatory effects of NSAIDs.[3] Flufenisal's activity is related to its ability to block the action of both COX-1 and COX-2. It is suggested that the desacetylated form of flufenisal is more active in vitro than flufenisal itself.[3]

Pharmacokinetics

Detailed pharmacokinetic data for flufenisal in humans is limited. However, information on the closely related compound, diflunisal (B1670566), provides some insights. Diflunisal is well-absorbed after oral administration, extensively metabolized in the liver primarily through glucuronidation, and has a relatively long elimination half-life.[4] It is highly bound to plasma proteins.[4] It is expected that flufenisal would exhibit a similar pharmacokinetic profile.

| Pharmacokinetic Parameter | Information (Primarily based on Diflunisal) |

| Absorption | Well absorbed orally[4] |

| Protein Binding | Highly bound to plasma albumin[4] |

| Metabolism | Extensively metabolized in the liver, likely via glucuronidation and deacetylation[4] |

| Elimination | Primarily excreted in the urine as metabolites[4] |

| Half-life | Expected to be long-acting[3] |

Experimental Protocols

Synthesis of Flufenisal

A general method for the synthesis of 2-acetyloxy-5-(4'-fluorophenyl)-benzoic acid (flufenisal) involves the acetylation of 5-(4'-fluorophenyl)salicylic acid.[2]

Detailed Methodology:

-

Dissolution: Dissolve 5-(4'-fluorophenyl)salicylic acid in acetic anhydride.

-

Catalysis: Add a catalytic amount of concentrated sulfuric acid to the mixture.

-

Reaction: Heat the reaction mixture. The exact temperature and time would need to be optimized.

-

Quenching: Pour the cooled reaction mixture onto ice to precipitate the product.

-

Extraction: Extract the product from the aqueous mixture using an organic solvent such as methylene chloride.[2]

-

Drying and Concentration: Dry the organic extract over an anhydrous drying agent (e.g., sodium sulfate) and then remove the solvent by evaporation.[2]

-

Purification: Recrystallize the crude product from a suitable solvent, such as benzene, to obtain pure flufenisal.[2] The melting point of the purified product should be in the range of 134-137 °C.[2]

In Vitro Anti-Inflammatory Activity Assay (Carrageenan-Induced Paw Edema)

This is a standard in vivo model to assess the anti-inflammatory activity of compounds. While a specific protocol for flufenisal is not available, a general procedure is outlined below.

Principle: Carrageenan injection in the rat paw induces an inflammatory response characterized by edema. The ability of a test compound to reduce this edema is a measure of its anti-inflammatory activity.

Methodology:

-

Animal Model: Use male Wistar rats (or a similar strain) weighing approximately 150-200g.

-

Grouping: Divide the animals into at least three groups: a control group (vehicle), a standard drug group (e.g., indomethacin), and a test group (flufenisal).

-

Drug Administration: Administer the vehicle, standard drug, or flufenisal orally or intraperitoneally at a predetermined dose.

-

Induction of Edema: After a specific time (e.g., 1 hour) following drug administration, inject 0.1 mL of a 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat.

-

Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer at 0 hours (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.

-

Calculation of Inhibition: Calculate the percentage inhibition of edema for the treated groups compared to the control group using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the mean increase in paw volume in the control group and Vt is the mean increase in paw volume in the treated group.

Analytical Method for Quantification in Biological Samples (HPLC-UV)

Principle: The method involves extracting the drug from the plasma sample, separating it from other components using a C18 column, and detecting it with a UV detector at a wavelength where it shows maximum absorbance.

General Procedure:

-

Sample Preparation (Protein Precipitation):

-

To a known volume of plasma (e.g., 200 µL), add an internal standard.

-

Add a protein precipitating agent (e.g., acetonitrile (B52724) or methanol) in a specific ratio (e.g., 1:3).

-

Vortex the mixture to ensure complete protein precipitation.

-

Centrifuge the sample at high speed (e.g., 10,000 rpm for 10 minutes).

-

Collect the supernatant for analysis.

-

-

Chromatographic Conditions:

-

Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A mixture of an acidic buffer (e.g., phosphate (B84403) buffer, pH adjusted with phosphoric acid) and an organic solvent (e.g., acetonitrile or methanol) in an isocratic or gradient elution. The exact ratio needs to be optimized for good separation.

-

Flow Rate: Typically 1.0 mL/min.

-

Detection Wavelength: The UV detector should be set at the wavelength of maximum absorbance for flufenisal (this needs to be determined experimentally).

-

Injection Volume: Typically 20 µL.

-

-

Quantification:

-

Construct a calibration curve using standard solutions of flufenisal of known concentrations.

-

Analyze the plasma samples and determine the peak area ratio of flufenisal to the internal standard.

-

Calculate the concentration of flufenisal in the samples by interpolating from the calibration curve.

-

Conclusion

Flufenisal is a salicylic acid derivative with potential as an anti-inflammatory and analgesic agent. Its chemical structure, characterized by the 5-(4-fluorophenyl) substituent, is key to its activity. While detailed experimental data on some of its physicochemical and pharmacological properties are not extensively published, the available information, along with data from structurally related compounds, provides a solid foundation for further research. The experimental protocols outlined in this guide offer a starting point for the synthesis, biological evaluation, and analytical quantification of flufenisal, enabling researchers to further explore its therapeutic potential. Further studies are warranted to fully characterize its pharmacokinetic profile, COX selectivity, and to establish a more detailed understanding of its mechanism of action.

References

An In-Depth Technical Guide to the Synthesis of Flufenisal

For Researchers, Scientists, and Drug Development Professionals

Abstract

Flufenisal, a non-steroidal anti-inflammatory drug (NSAID), is a derivative of salicylic (B10762653) acid. Its synthesis is a multi-step process that primarily involves the formation of a biphenyl (B1667301) core structure followed by functional group modification. This technical guide details the primary synthesis pathway for Flufenisal, including its key precursors, reaction mechanisms, and detailed experimental protocols. The synthesis route predominantly features a Suzuki-Miyaura cross-coupling reaction to construct the essential biphenyl framework, followed by an acetylation step to yield the final active pharmaceutical ingredient. This document provides comprehensive experimental procedures, quantitative data, and visual representations of the synthesis pathway to aid researchers and professionals in the field of drug development and organic synthesis.

Introduction

Flufenisal, chemically known as 2-acetoxy-5-(4-fluorophenyl)benzoic acid, is a non-steroidal anti-inflammatory agent.[1][2][3] As a derivative of salicylic acid, its pharmacological effects are attributed to the inhibition of cyclooxygenase (COX) enzymes, which are key in the inflammatory pathway. The structural hallmark of Flufenisal is the 5-(4-fluorophenyl) substituent on the salicylic acid backbone.[1][2] This guide focuses on the most prevalent and efficient synthetic route to Flufenisal, providing a detailed technical overview for laboratory-scale synthesis.

Overview of the Synthesis Pathway

The synthesis of Flufenisal is primarily achieved through a two-step process:

-

Step 1: Suzuki-Miyaura Coupling - This step involves the creation of the biphenyl core of the molecule, 4'-fluoro-4-hydroxy-[1,1'-biphenyl]-3-carboxylic acid, also known as 5-(4-fluorophenyl)salicylic acid. This is accomplished by the palladium-catalyzed cross-coupling of 5-bromosalicylic acid with 4-fluorophenylboronic acid.[4][5]

-

Step 2: Acetylation - The hydroxyl group of the intermediate product, 5-(4-fluorophenyl)salicylic acid, is then acetylated using acetic anhydride (B1165640) to yield the final product, Flufenisal.[1][2]

Below is a visual representation of the overall synthesis pathway.

Figure 1: Overall synthesis pathway of Flufenisal.

Precursors

The primary precursors for the synthesis of Flufenisal are commercially available compounds.

| Precursor | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| 5-Bromosalicylic acid | 89-55-4 | C₇H₅BrO₃ | 217.02 |

| 4-Fluorophenylboronic acid | 1765-93-1 | C₆H₆BFO₂ | 139.92 |

| Acetic Anhydride | 108-24-7 | C₄H₆O₃ | 102.09 |

| Palladium(II) Acetate (B1210297) (catalyst) | 3375-31-3 | C₄H₆O₄Pd | 224.50 |

| Potassium Carbonate (base) | 584-08-7 | K₂CO₃ | 138.21 |

Table 1: Key Precursors and Reagents for Flufenisal Synthesis.

Experimental Protocols

Step 1: Synthesis of 4'-Fluoro-4-hydroxy-[1,1'-biphenyl]-3-carboxylic acid (Suzuki-Miyaura Coupling)

This procedure outlines the synthesis of the key intermediate, 5-(4-fluorophenyl)salicylic acid, via a Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow:

Figure 2: Experimental workflow for the Suzuki-Miyaura coupling.

Detailed Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 5-bromosalicylic acid (1.0 eq), 4-fluorophenylboronic acid (1.2 eq), palladium(II) acetate (0.02 eq), and potassium carbonate (2.0 eq).

-

Solvent Addition: Add a degassed 4:1 mixture of toluene and water to the flask. The typical solvent volume is around 10-15 mL per gram of 5-bromosalicylic acid.

-

Inert Atmosphere: Purge the flask with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.

-

Reaction: Heat the reaction mixture to 80-90 °C with vigorous stirring. Monitor the reaction progress using an appropriate technique such as thin-layer chromatography (TLC). The reaction is typically complete within 4-6 hours.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Separate the aqueous and organic layers.

-

Wash the organic layer with water.

-

Combine the aqueous layers and acidify to a pH of approximately 2 with 2M hydrochloric acid. This will precipitate the product.

-

Collect the precipitate by vacuum filtration.

-

Wash the solid with cold water to remove any inorganic impurities.

-

-

Purification and Characterization:

-

Dry the solid under vacuum to obtain the crude product.

-

The product can be further purified by recrystallization from an ethanol/water mixture.

-

The typical yield for this reaction is in the range of 85-95%.

-

Quantitative Data:

| Reactant/Product | Molar Ratio | Molecular Weight ( g/mol ) | Typical Yield (%) |

| 5-Bromosalicylic acid | 1.0 | 217.02 | - |

| 4-Fluorophenylboronic acid | 1.2 | 139.92 | - |

| 4'-Fluoro-4-hydroxy-[1,1'-biphenyl]-3-carboxylic acid | - | 232.21 | 85 - 95 |

Table 2: Stoichiometry and Yield for the Suzuki-Miyaura Coupling Step.

Step 2: Synthesis of Flufenisal (Acetylation)

This procedure details the acetylation of the phenolic hydroxyl group of 5-(4-fluorophenyl)salicylic acid to produce Flufenisal.

Experimental Workflow:

Figure 3: Experimental workflow for the Acetylation of the intermediate.

Detailed Methodology:

-

Reaction Setup: In a round-bottom flask, suspend 4'-fluoro-4-hydroxy-[1,1'-biphenyl]-3-carboxylic acid (1.0 eq) in acetic anhydride (3.0-5.0 eq).

-

Catalyst Addition: Carefully add a few drops of concentrated sulfuric acid as a catalyst.

-

Reaction: Stir the mixture at room temperature or slightly elevated temperature (40-50 °C) for 1-2 hours. The reaction progress can be monitored by TLC.

-

Work-up:

-

Pour the reaction mixture slowly into a beaker of ice-water with stirring. This will hydrolyze the excess acetic anhydride and precipitate the Flufenisal.

-

Continue stirring until the precipitate solidifies.

-

Collect the solid product by vacuum filtration.

-

Wash the filter cake thoroughly with cold water to remove acetic acid and any remaining catalyst.

-

-

Purification and Characterization:

-

Dry the crude product under vacuum.

-

Recrystallize the product from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane, to obtain pure Flufenisal.

-

The typical yield for this acetylation step is generally high, often exceeding 90%.

-

Quantitative Data:

| Reactant/Product | Molar Ratio | Molecular Weight ( g/mol ) | Typical Yield (%) |

| 4'-Fluoro-4-hydroxy-[1,1'-biphenyl]-3-carboxylic acid | 1.0 | 232.21 | - |

| Acetic Anhydride | 3.0 - 5.0 | 102.09 | - |

| Flufenisal | - | 274.24 | > 90 |

Table 3: Stoichiometry and Yield for the Acetylation Step.

Conclusion

The synthesis of Flufenisal is a well-established process that relies on modern synthetic organic chemistry techniques, particularly the robust and versatile Suzuki-Miyaura cross-coupling reaction. This guide provides a detailed and practical framework for the synthesis of Flufenisal, outlining the necessary precursors, reaction conditions, and expected outcomes. The described pathway is efficient, high-yielding, and amenable to laboratory-scale production, providing a solid foundation for researchers and professionals in the pharmaceutical and chemical industries. Adherence to standard laboratory safety protocols is essential when performing these chemical syntheses.

References

- 1. Discovery of diflunisal - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of diflunisal - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Flufenisal | C15H11FO4 | CID 31185 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 4'-Fluoro-4-hydroxy-[1,1'-biphenyl]-3-carboxylic acid [cymitquimica.com]

- 5. 4'-FLUORO-4-HYDROXY-BIPHENYL-3-CARBOXYLIC ACID | 22510-33-4 [chemicalbook.com]

A Technical Guide to the Mechanism of Action of Flufenisal, a Non-Steroidal Anti-Inflammatory Drug

For Researchers, Scientists, and Drug Development Professionals

December 19, 2025

This document provides an in-depth technical overview of the mechanism of action of flufenisal as a non-steroidal anti-inflammatory drug (NSAID). It is intended for a scientific audience and details the core biochemical pathways, quantitative data on related compounds, and relevant experimental methodologies.

Core Mechanism of Action: Inhibition of Prostaglandin (B15479496) Synthesis

Flufenisal, chemically known as 2-acetyloxy-5-(4-fluorophenyl)benzoic acid, is a fluorinated derivative of salicylic (B10762653) acid. Its therapeutic effects as an analgesic and anti-inflammatory agent are primarily attributed to its ability to inhibit the cyclooxygenase (COX) enzymes, also known as prostaglandin H synthases (PGHS). These enzymes are critical for the conversion of arachidonic acid into prostaglandins (B1171923) (PGs), which are key lipid mediators of inflammation, pain, and fever.

There are two primary isoforms of the COX enzyme:

-

COX-1: A constitutively expressed enzyme found in most tissues, responsible for "housekeeping" functions such as protecting the gastric lining, maintaining renal blood flow, and regulating platelet aggregation.

-

COX-2: An inducible enzyme that is significantly upregulated at sites of inflammation by stimuli such as cytokines and endotoxins. Its products are the primary mediators of the inflammatory response.

By inhibiting the COX enzymes, flufenisal blocks the synthesis of prostaglandins, thereby reducing inflammation and alleviating pain. Like aspirin, flufenisal possesses an O-acetyl group. Research indicates that its deacetylated form, desacetyl flufenisal, is more potent than the parent compound in in vitro prostaglandin synthetase assays. This suggests that flufenisal may act as a prodrug, with its activity enhanced following metabolic deacetylation.

Quantitative Inhibitory Potency

| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) | Reference Assay Type |

| Aspirin | 0.18 | 0.16 | 1.13 | Human Blood (LPS-activated) |

| Diflunisal | 1.08 | 0.83 | 1.30 | Human Whole Blood |

| Ibuprofen | 12 | 80 | 0.15 | Human Peripheral Monocytes |

| Diclofenac | 0.076 | 0.026 | 2.9 | Human Peripheral Monocytes |

| Celecoxib | 82 | 6.8 | 12 | Human Peripheral Monocytes |

Note: Data is compiled from multiple sources and assay conditions may vary. Direct comparison between compounds should be made with caution.

Signaling Pathway: Arachidonic Acid Cascade

Flufenisal exerts its effect by interrupting the arachidonic acid signaling cascade. The diagram below illustrates this pathway and the point of inhibition by NSAIDs.

Experimental Protocols for COX Inhibition Assays

The determination of COX inhibitory potency (IC₅₀) is crucial for characterizing NSAIDs. Several in vitro methods are employed, each with specific advantages. Below are detailed protocols for common assay types.

This assay measures the peroxidase activity of COX, which is monitored by the appearance of oxidized N,N,N′,N′-tetramethyl-p-phenylenediamine (TMPD).

-

Principle: The peroxidase component of the COX enzyme catalyzes the oxidation of TMPD in the presence of arachidonic acid, producing a colored product that can be measured spectrophotometrically.

-

Protocol:

-

Reagent Preparation: Prepare a stock solution of the test compound (e.g., Flufenisal) in a suitable solvent like methanol (B129727) or DMSO. Prepare serial dilutions to achieve the desired test concentrations.

-

Incubation Mixture: In a 96-well plate, add 150 µL of assay buffer (e.g., 0.1 M Tris-HCl, pH 8.0), 10 µL of Heme, 10 µL of the appropriate enzyme (ovine COX-1 or COX-2), and 10 µL of the test compound solution.

-

Pre-incubation: Incubate the plate at 25°C for 10 minutes to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Add 20 µL of a colorimetric substrate solution (containing TMPD) followed immediately by 20 µL of 10 mM arachidonic acid solution to initiate the reaction.

-

Measurement: Read the absorbance of the plate at 590 nm using an ELISA plate reader. Take readings at intervals over 30 minutes to determine the reaction rate.

-

Data Analysis: Calculate the rate of reaction for each inhibitor concentration. The IC₅₀ value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

This high-throughput method directly quantifies the amount of Prostaglandin E₂ (PGE₂) produced by the enzymatic conversion of arachidonic acid.[1]

-

Principle: The assay involves two parts: an enzymatic reaction to generate prostaglandins and a competitive ELISA to quantify the PGE₂ produced.[1]

-

Protocol:

-

Enzymatic Reaction: Incubate the COX-1 or COX-2 enzyme with arachidonic acid in the presence and absence of the test inhibitor. This reaction generates prostaglandins.[1]

-

PGE₂ Quantification: Use a competitive ELISA kit to measure the amount of PGE₂ in the reaction mixture. This involves adding the sample to a microplate pre-coated with antibodies specific for PGE₂. A known amount of enzyme-linked PGE₂ is also added. The sample PGE₂ and the enzyme-linked PGE₂ compete for binding to the antibody.

-

Substrate Addition & Measurement: After a washing step, a substrate is added that is converted by the bound enzyme into a colored product. The intensity of the color is inversely proportional to the amount of PGE₂ in the original sample.

-

Data Analysis: A standard curve is generated using known concentrations of PGE₂. The concentration of PGE₂ in the samples is determined from this curve, and the percent inhibition for each inhibitor concentration is calculated to determine the IC₅₀.

-

This method offers high sensitivity and selectivity by directly measuring the formation of PGE₂ using liquid chromatography-tandem mass spectrometry.[2]

-

Principle: The assay quantifies the enzymatic production of PGE₂ from arachidonic acid by separating the reaction products using LC and detecting PGE₂ with high specificity using MS-MS.[2]

-

Protocol:

-

Reaction Mixture Preparation: In an Eppendorf tube, mix 146 µL of 100 mM Tris-HCl (pH 8.0) buffer, 2 µL of 100 µM hematin, and 10 µL of 40 mM L-epinephrine.[2]

-

Enzyme Addition: Add 20 µL of a buffer solution containing a known amount of COX-1 or COX-2 enzyme (e.g., 0.1-0.2 µg).[2]

-

Inhibitor Pre-incubation: Add 2 µL of the test inhibitor solution (dissolved in DMSO) to the enzyme mixture and pre-incubate at 37°C for 10 minutes.[2]

-

Reaction Initiation: Start the reaction by adding a specific concentration of arachidonic acid.

-

Reaction Termination and Sample Preparation: After a set time, terminate the reaction and prepare the sample for LC-MS/MS analysis, which may involve protein precipitation and centrifugation.

-

LC-MS/MS Analysis: Inject the sample into the LC-MS/MS system to quantify the amount of PGE₂ produced.

-

Data Analysis: Determine the IC₅₀ value by plotting the inhibition of PGE₂ formation against the logarithm of the inhibitor concentration.[2]

-

Experimental Workflow Visualization

The following diagram illustrates a generalized workflow for determining the IC₅₀ of an NSAID using an in vitro enzyme assay.

Conclusion

Flufenisal operates via the canonical NSAID mechanism of inhibiting COX-1 and COX-2, thereby blocking the synthesis of pro-inflammatory and pyretic prostaglandins from arachidonic acid. While specific quantitative data on its inhibitory profile against the individual COX isoforms are not prominently available, its structural similarity to other salicylates suggests a non-selective inhibition pattern. The provided experimental protocols offer robust frameworks for researchers to determine these values and further characterize the biochemical activity of flufenisal and novel NSAID candidates.

References

Early Clinical Evaluation of Flufenisal: A Technical Guide on Analgesic Effects

For Researchers, Scientists, and Drug Development Professionals

Introduction

Flufenisal, a fluorinated phenyl derivative of salicylic (B10762653) acid, was an analgesic and anti-inflammatory agent investigated clinically in the late 1960s and early 1970s. As a structural analog of aspirin (B1665792), it was developed with the objectives of achieving higher potency, a longer duration of action, and better gastrointestinal tolerance. Early clinical evaluations identified Flufenisal as being approximately twice as potent as aspirin with a more sustained analgesic effect. However, it did not demonstrate a significant advantage in terms of gastrointestinal tolerance, which led to the subsequent development and clinical preference for its non-acetylated successor, Diflunisal (B1670566).[1] This guide provides an in-depth summary of the available data from the early clinical evaluations of Flufenisal's analgesic properties, focusing on its mechanism of action, clinical efficacy, and the experimental protocols used in its assessment.

Mechanism of Action: Prostaglandin (B15479496) Synthesis Inhibition

Flufenisal, like other salicylates and non-steroidal anti-inflammatory drugs (NSAIDs), exerts its analgesic and anti-inflammatory effects primarily through the inhibition of cyclooxygenase (COX) enzymes. These enzymes (COX-1 and COX-2) are responsible for converting arachidonic acid into prostaglandins (B1171923), which are key mediators of pain, inflammation, and fever. By blocking this pathway, Flufenisal reduces the production of prostaglandins at the site of injury, thereby decreasing the sensitization of nerve endings to painful stimuli.

Early Clinical Efficacy

The primary data on Flufenisal's analgesic efficacy comes from a pivotal double-blind, randomized controlled trial conducted by Bloomfield, Barden, and Hille in 1970.[2] This study evaluated the analgesic activity of Flufenisal compared to aspirin and a placebo in patients experiencing moderate to severe postpartum pain from an episiotomy, a common and effective model for assessing analgesics.

Experimental Protocol

While the full text of the primary study is not widely available, the experimental design can be reconstructed from abstracts and common clinical trial methodologies of the era.

-

Study Design: A single-dose, randomized, double-blind, placebo-controlled, parallel-group study.

-

Patient Population: 100 postpartum female patients experiencing moderate to severe pain following an episiotomy.[3][4][5]

-

Treatment Arms:

-

Outcome Measures:

-

Primary: Pain relief assessed hourly for up to 8 hours post-medication. A key endpoint was the proportion of patients in each group achieving at least 50% pain reduction.[5]

-

Secondary: Duration of analgesic effect and incidence of adverse effects.

-

-

Data Analysis: Comparison of analgesic scores and responder rates between active treatment groups and placebo.

Analgesic Efficacy Data

The study demonstrated that Flufenisal was a potent and long-acting analgesic. Both tested doses of Flufenisal were effective in providing significant pain relief compared to placebo and showed a superior response rate compared to a high dose of aspirin.

| Treatment Group | Dose (mg) | Patients with >50% Pain Reduction (over 8 hours) |

| Flufenisal | 300 | ≥ 60% |

| Flufenisal | 600 | ≥ 60% |

| Aspirin | 1200 | 55% |

| Placebo | - | 26% |

| Table 1: Summary of Analgesic Efficacy from the Bloomfield et al. (1970) Study.[5] |

Safety and Tolerability Profile

Early clinical development revealed that while Flufenisal was more potent than aspirin, it did not offer a better safety profile, particularly concerning gastrointestinal side effects. This lack of a distinct advantage in tolerance was a key factor in the decision to halt its development in favor of Diflunisal.[1]

| Adverse Effect Category | Flufenisal | Aspirin |

| Gastrointestinal | No distinct advantage observed over aspirin.[1] | Known to cause gastric irritation. |

| Other | Data from specific early trials is limited. | Common effects include drowsiness. |

| Table 2: Comparative Tolerability Profile of Flufenisal. |

Conclusion and Developmental Context

The early clinical evaluation of Flufenisal successfully identified it as a potent, long-acting analgesic, confirming its preclinical promise. On a milligram-per-milligram basis, it was shown to be more effective than aspirin. However, the ultimate goal of developing a superior salicylate (B1505791) with an improved side-effect profile was not achieved, as Flufenisal demonstrated comparable gastrointestinal intolerance to aspirin.[1] This finding was critical and directly led researchers to investigate related compounds, culminating in the development of Diflunisal, which offered a better overall balance of efficacy and safety. The studies on Flufenisal, therefore, represent a crucial step in the rational drug design process that led to a new generation of salicylate analgesics.

References

The Salicylate Saga: A Technical Deep Dive into the Relationship of Flufenisal to Salicylic Acid and Aspirin

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of flufenisal and its structural and functional relationship to the archetypal non-steroidal anti-inflammatory drugs (NSAIDs), salicylic (B10762653) acid and aspirin (B1665792). We delve into the chemical properties, mechanism of action, pharmacokinetic and pharmacodynamic profiles, and metabolic pathways of these compounds. Through a comparative approach, this paper aims to elucidate the nuances that differentiate these closely related molecules, offering valuable insights for researchers and professionals engaged in the discovery and development of novel anti-inflammatory and analgesic agents. Quantitative data is presented in structured tables for ease of comparison, and key biological and experimental pathways are visualized using Graphviz diagrams.

Introduction: A Legacy of Salicylates

Salicylic acid, originally derived from willow bark, represents one of the oldest known medicinal agents. Its acetylated derivative, aspirin (acetylsalicylic acid), revolutionized pain and inflammation management and remains a cornerstone of pharmacotherapy. The enduring success of these molecules has spurred the development of a multitude of salicylate (B1505791) derivatives, each designed to optimize therapeutic efficacy while minimizing adverse effects. Flufenisal, a fluorinated biphenyl (B1667301) derivative of salicylic acid, emerged from such endeavors, aiming for enhanced potency and duration of action. This guide explores the chemical lineage and pharmacological divergence of flufenisal from its foundational predecessors.

Chemical Structures and Physicochemical Properties

The foundational structure of these compounds is salicylic acid (2-hydroxybenzoic acid). Aspirin is the O-acetylated form of salicylic acid. Flufenisal, chemically known as 4'-fluoro-4-hydroxy-3-biphenylcarboxylic acid acetate, is a more complex derivative, featuring both an O-acetyl group like aspirin and a 4-fluorophenyl substituent on the salicylic acid core. This fluorophenyl group significantly increases the lipophilicity of the molecule.

Table 1: Physicochemical Properties of Flufenisal, Aspirin, and Salicylic Acid

| Property | Flufenisal | Aspirin | Salicylic Acid |

| IUPAC Name | 2-acetyloxy-5-(4-fluorophenyl)benzoic acid | 2-acetyloxybenzoic acid | 2-hydroxybenzoic acid |

| Molecular Formula | C₁₅H₁₁FO₄ | C₉H₈O₄ | C₇H₆O₃ |

| Molecular Weight ( g/mol ) | 274.24 | 180.16 | 138.12 |

| LogP (o/w) | ~3.9 (estimated) | 1.19 | 2.26 |

| pKa | ~3.5 (estimated) | 3.5 | 2.97 |

Mechanism of Action: The Cyclooxygenase (COX) Pathway

The primary mechanism of action for this class of drugs is the inhibition of the cyclooxygenase (COX) enzymes, which are critical for the synthesis of prostaglandins—key mediators of inflammation, pain, and fever. There are two main isoforms of this enzyme: COX-1, which is constitutively expressed and involved in homeostatic functions such as gastric protection and platelet aggregation, and COX-2, which is inducible and upregulated at sites of inflammation.

Aspirin irreversibly inhibits both COX-1 and COX-2 by acetylating a serine residue in the active site of the enzymes. Salicylic acid, lacking the acetyl group, is a much weaker inhibitor of COX activity in vitro, though it is believed to exert some of its anti-inflammatory effects by other mechanisms, including the inhibition of COX-2 expression. Flufenisal, like aspirin, possesses an O-acetyl group and is thus capable of acetylating and irreversibly inhibiting COX enzymes. However, its active metabolite, desacetyl-flufenisal, is a potent reversible inhibitor of COX.

In Vitro Activity of Desacetyl Flufenisal: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro activity of desacetyl flufenisal, the active metabolite of the non-steroidal anti-inflammatory drug (NSAID) flufenisal. This document summarizes the available data on its mechanism of action, presents contextual quantitative data for related compounds, details relevant experimental protocols, and visualizes key signaling pathways and workflows.

Core Concepts: Mechanism of Action

The primary mechanism of action for desacetyl flufenisal, consistent with other salicylates, is the inhibition of prostaglandin (B15479496) synthesis. Emerging research also points to a broader mechanism for salicylates involving the modulation of transcriptional coactivators.

-

Inhibition of Prostaglandin Synthesis: Desacetyl flufenisal is a potent inhibitor of cyclooxygenase (COX) enzymes, also known as prostaglandin H synthase (PGHS). These enzymes catalyze the conversion of arachidonic acid to prostaglandin H2, a precursor for various prostaglandins (B1171923) that mediate inflammation, pain, and fever. In vitro studies have indicated that desacetyl flufenisal is a more potent inhibitor of prostaglandin synthetase than its parent compound, flufenisal.[1]

-

Inhibition of CBP/p300 Histone Acetyltransferase (HAT): A novel mechanism of action for salicylates and structurally related drugs involves the inhibition of the transcriptional coactivators CREB-binding protein (CBP) and p300.[2][3] These enzymes play a crucial role in regulating gene expression through the acetylation of histones and other proteins.[4] By inhibiting CBP/p300, certain salicylates can modulate the transcription of genes involved in inflammation and cell growth.[2][5] While direct evidence for desacetyl flufenisal is not available, the related salicylate (B1505791) derivative, diflunisal (B1670566), has been shown to be a potent inhibitor of p300.[6][7]

Data Presentation: In Vitro Activity

Table 1: Qualitative and Comparative In Vitro Activity of Desacetyl Flufenisal

| Compound | Target | Assay | Activity | Source(s) |

| Desacetyl Flufenisal | Prostaglandin Synthetase | In Vitro Enzyme Assay | More active than Flufenisal | [8][1] |

Table 2: In Vitro Inhibitory Activity of Related Salicylates and NSAIDs against Cyclooxygenase (COX)

| Compound | Target | IC50 | Source(s) |

| Aspirin | COX-1 | 11.0 ± 0.9 µM (in A549 cells) | [9] |

| Aspirin | COX-2 | 256 ± 22 µM (in RAW264.7 cells) | [9] |

| Triflusal | COX-2 mediated PGE2 production | 0.16 mM | [10] |

| 2-hydroxy-4-trifluoromethylbenzoic acid (HTB) | COX-2 mediated PGE2 production | 0.39 mM | [10] |

| Sodium Salicylate | COX-2 mediated PGE2 production | >10 mM | [10] |

| Pranoprofen | PGE2 Production (cellular assay) | 0.39 µM | [11] |

| Diclofenac | PGE Production (cellular assay) | 0.0011 µM | [11] |

Table 3: In Vitro Inhibitory Activity of Salicylates and Related Compounds against CBP/p300

| Compound | Target | IC50 | Source(s) |

| Salicylate | p300 | 10.2 mM | [2][5] |

| Salicylate | CBP | 5.7 mM | [2][5] |

| Diflunisal | p300 | More potent than Salicylate | [6][7] |

Experimental Protocols

The following are detailed methodologies for key in vitro experiments to assess the activity of compounds like desacetyl flufenisal.

Prostaglandin Synthetase (Cyclooxygenase) Inhibition Assay

This in vitro enzyme assay determines the inhibitory activity of a test compound on purified COX-1 and COX-2 enzymes.

Materials:

-

Purified ovine or human recombinant COX-1 and COX-2 enzymes

-

Test compound (e.g., desacetyl flufenisal)

-

Arachidonic acid

-

Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0)

-

Cofactors (e.g., hematin, glutathione)

-

Enzyme immunoassay (EIA) kit for Prostaglandin E2 (PGE2)

-

96-well plates

-

Incubator

-

Plate reader

Procedure:

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

-

Perform serial dilutions of the test compound in the reaction buffer.

-

In a 96-well plate, add the reaction buffer, cofactors, and the appropriate COX enzyme (COX-1 or COX-2) to each well.

-

Add the test compound dilutions or a vehicle control to the respective wells.

-

Pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

-

Initiate the enzymatic reaction by adding arachidonic acid to each well.

-

Incubate the plate at 37°C for 10 minutes.

-

Stop the reaction by adding a stopping solution (e.g., a solution of a strong acid).

-

Measure the amount of PGE2 produced in each well using a specific EIA kit according to the manufacturer's instructions.

-

Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.

CBP/p300 Histone Acetyltransferase (HAT) Inhibition Assay

This assay measures the ability of a test compound to inhibit the acetyltransferase activity of CBP or p300.

Materials:

-

Recombinant HAT (p300 or CBP)

-

Histones (e.g., from calf thymus) or a specific peptide substrate

-

Test compound (e.g., desacetyl flufenisal)

-

Reaction buffer (e.g., 50 mM HEPES, pH 8.0, 10% glycerol, 1 mM DTT)

-

[14C]-acetyl-CoA

-

Scintillation fluid and counter or filter-binding apparatus

Procedure:

-

Prepare a stock solution of the test compound in a suitable solvent.

-

Perform serial dilutions of the test compound.

-

In a reaction tube, incubate the recombinant HAT enzyme and histones (or peptide substrate) with the test compound in the reaction buffer at 30°C for 30 minutes.

-

Initiate the reaction by adding [14C]-acetyl-CoA.

-

Incubate the reaction at 30°C for 60 minutes.

-

Stop the reaction and measure the incorporation of the [14C]-acetyl group into the histone or peptide substrate. This can be done by spotting the reaction mixture onto filter paper, washing away unincorporated [14C]-acetyl-CoA, and measuring the remaining radioactivity using a scintillation counter.

-

Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Caption: Prostaglandin Synthesis Pathway and Inhibition by Desacetyl Flufenisal.

Caption: Hypothesized Inhibition of CBP/p300-mediated Transcription by Salicylates.

Caption: General Workflow for an In Vitro Enzyme Inhibition Assay.

References

- 1. Discovery of diflunisal - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Salicylate, diflunisal and their metabolites inhibit CBP/p300 and exhibit anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Quantitative Analysis of CBP- and P300-Induced Histone Acetylations In Vivo Using Native Chromatin - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]

- 6. Salicylate, diflunisal and their metabolites inhibit CBP/p300 and exhibit anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Salicylate, diflunisal and their metabolites inhibit CBP/p300 and exhibit anticancer activity | eLife [elifesciences.org]

- 8. Discovery of diflunisal - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Acetylation of Prostaglandin H2 Synthases by Aspirin is Inhibited by Redox Cycling of the Peroxidase - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Inhibition of cyclooxygenase-2 expression by 4-trifluoromethyl derivatives of salicylate, triflusal, and its deacetylated metabolite, 2-hydroxy-4-trifluoromethylbenzoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

Pharmacological Deep Dive: Flufenisal and its Congeners

For Researchers, Scientists, and Drug Development Professionals

Introduction

Flufenisal, a non-steroidal anti-inflammatory drug (NSAID), and its structural relatives, known as congeners, represent a significant area of study within medicinal chemistry and pharmacology. As derivatives of salicylic (B10762653) acid, these compounds share a common mechanistic backbone, primarily centered on the inhibition of cyclooxygenase (COX) enzymes, which are critical mediators of inflammation and pain. This technical guide provides an in-depth analysis of the pharmacological profile of flufenisal and its key congeners, including diflunisal (B1670566) and triflusal (B1683033). It aims to offer a comprehensive resource detailing their mechanisms of action, structure-activity relationships, pharmacokinetic properties, and the experimental methodologies used to elucidate these characteristics.

Core Mechanism of Action: Cyclooxygenase Inhibition

The principal mechanism through which flufenisal and its congeners exert their anti-inflammatory, analgesic, and antipyretic effects is by inhibiting the activity of cyclooxygenase (COX) enzymes. There are two primary isoforms of this enzyme: COX-1, which is constitutively expressed in most tissues and plays a role in physiological functions such as protecting the gastric lining, and COX-2, which is an inducible enzyme that is upregulated at sites of inflammation.[1]

By blocking the action of these enzymes, flufenisal and its congeners prevent the conversion of arachidonic acid into prostaglandins, which are key signaling molecules involved in the inflammatory cascade, pain sensitization, and fever development.[1]

Quantitative Analysis of COX Inhibition

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) | Assay System |

| Diflunisal | 1.13 | 5.30 | 0.21 | Human Whole Blood Assay |

| Aspirin (B1665792) | 0.29 | 1.69 | 0.17 | Human Whole Blood Assay |

| Triflusal | 1.6 (in human blood) | 0.28 | 5.71 | Not specified |

Note: The selectivity index provides a measure of the drug's preference for inhibiting COX-2 over COX-1. A higher selectivity index suggests a potentially lower risk of gastrointestinal side effects associated with COX-1 inhibition.

Structure-Activity Relationships

The chemical structure of salicylic acid derivatives significantly influences their pharmacological activity. The addition of a hydrophobic group, such as a phenyl ring, at the carbon-5 position of salicylic acid has been shown to enhance anti-inflammatory activity.[2]

Flufenisal , with its 5-(4-fluorophenyl) group, exemplifies this principle and was developed as a more potent analgesic than aspirin.[2] Interestingly, the O-acetyl group, present in aspirin and flufenisal, is not essential for activity. In fact, the non-acetylated metabolite of flufenisal, desacetyl flufenisal, is more active in vitro.[3]

Diflunisal , a congener of flufenisal, features a 5-(2,4-difluorophenyl) group, which contributes to its increased potency and longer duration of action compared to aspirin.[4] The absence of an O-acetyl group in diflunisal means it cannot acetylate proteins in the same manner as aspirin.[3]

Triflusal , another congener, is 2-acetoxy-4-(trifluoromethyl)benzoic acid. Its mechanism involves the inhibition of cyclooxygenase, leading to decreased thromboxane (B8750289) A2 production and subsequent inhibition of platelet aggregation.[5]

Signaling Pathways Modulated by Flufenisal and its Congeners

The primary signaling pathway affected is the prostaglandin synthesis pathway , which is downstream of arachidonic acid metabolism.

Beyond the COX pathway, some congeners like flufenamic acid have been shown to modulate other signaling pathways, including:

-

NF-κB Signaling Pathway: Flufenamic acid can inhibit the activation of NF-κB, a key transcription factor that regulates the expression of pro-inflammatory genes.[6]

-

PPAR Signaling Pathway: Flufenamic acid has been found to interact with peroxisome proliferator-activated receptors (PPARs), which are involved in the regulation of inflammation and metabolism.

-

Ion Channel Modulation: Flufenamic acid can also affect various ion channels, which may contribute to its analgesic properties.[6]

Experimental Protocols

In Vitro COX Inhibition Assay (Human Whole Blood Assay)

A widely accepted method for determining the COX-1 and COX-2 inhibitory activity and selectivity of NSAIDs is the human whole blood assay. This assay provides a physiologically relevant environment for assessing drug activity.

Objective: To determine the IC50 values of test compounds for COX-1 and COX-2 in human whole blood.

Materials:

-

Freshly drawn human venous blood from healthy, drug-free volunteers.

-

Test compounds (Flufenisal and its congeners) dissolved in a suitable vehicle (e.g., DMSO).

-

Lipopolysaccharide (LPS) for COX-2 induction.

-

Enzyme-linked immunosorbent assay (ELISA) kits for Thromboxane B2 (TXB2) and Prostaglandin E2 (PGE2).

Procedure:

COX-1 Inhibition Assay:

-

Aliquots of heparinized whole blood are incubated with various concentrations of the test compound or vehicle control for a specified period (e.g., 60 minutes) at 37°C.

-

The blood is then allowed to clot to induce platelet aggregation and subsequent TXB2 production via COX-1.

-

The reaction is stopped by placing the samples on ice and centrifuging to separate the serum.

-

The concentration of TXB2 in the serum, a stable metabolite of Thromboxane A2, is measured using a specific ELISA kit. This serves as an index of COX-1 activity.

COX-2 Inhibition Assay:

-

Aliquots of heparinized whole blood are incubated with a pro-inflammatory stimulus, such as LPS (e.g., 10 µg/mL), for a prolonged period (e.g., 24 hours) at 37°C to induce the expression of the COX-2 enzyme.[7]

-

Following the induction period, various concentrations of the test compound or vehicle control are added to the blood and incubated for a specified time.

-

The reaction is stopped by centrifugation to separate the plasma.

-

The concentration of PGE2 in the plasma is quantified using a specific ELISA kit. This serves as an index of COX-2 activity.

Data Analysis:

-

The percentage inhibition of TXB2 (for COX-1) and PGE2 (for COX-2) production is calculated for each concentration of the test compound relative to the vehicle control.

-

The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Pharmacokinetics and Metabolism

The pharmacokinetic profiles of flufenisal and its congeners are characterized by good absorption and a relatively long duration of action.

Flufenisal: As an analgesic, flufenisal is reported to be twice as potent as aspirin in humans and has a longer duration of action.[2]

Diflunisal: Diflunisal is rapidly absorbed after oral administration, with peak plasma concentrations reached in about 2 to 3 hours. It is highly bound to plasma proteins (approximately 99%). The elimination half-life is around 8 to 12 hours, allowing for twice-daily dosing. Diflunisal is primarily metabolized in the liver through glucuronidation and sulfation, and its metabolites are excreted in the urine.[8]

Triflusal: Triflusal is absorbed in the small intestine, and its bioavailability ranges from 83% to 100%. It is rapidly metabolized to its active metabolite, 2-hydroxy-4-trifluoromethyl-benzoic acid (HTB). The terminal half-life of triflusal is short (around 0.53 hours), while that of its active metabolite HTB is much longer (approximately 34.29 hours).

| Compound | Bioavailability (%) | Peak Plasma Time (Tmax) | Protein Binding | Elimination Half-life (t1/2) | Major Metabolites |

| Diflunisal | ~80-95 | 2-3 hours | ~99% | 8-12 hours | Acyl and phenolic glucuronides |

| Triflusal | 83-100 | ~0.88 hours (Triflusal)~4.96 hours (HTB) | Extensive | ~0.53 hours (Triflusal)~34.29 hours (HTB) | 2-hydroxy-4-trifluoromethyl-benzoic acid (HTB) |

Conclusion

Flufenisal and its congeners represent a valuable class of non-steroidal anti-inflammatory drugs. Their primary mechanism of action through the inhibition of COX enzymes is well-established, with structural modifications significantly influencing their potency, selectivity, and pharmacokinetic profiles. Diflunisal, a key congener, demonstrates potent, non-selective COX inhibition. While quantitative data for flufenisal itself is less prevalent in recent literature, its established efficacy and the continued investigation into its congeners underscore the importance of this chemical scaffold in the development of anti-inflammatory and analgesic therapies. Further research to fully characterize the COX inhibitory profile of flufenisal and to explore the clinical implications of the diverse signaling pathways modulated by its congeners is warranted.

References

- 1. Comparative Evaluation of Cyclooxygenase Inhibition Profiles Across Various NSAID Forms and Doses: Implications for Efficacy and Adverse Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Discovery of diflunisal - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Chemical and pharmacological properties of diflunisal - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Human whole blood assay for rapid and routine testing of non-steroidal anti-inflammatory drugs (NSAIDs) on cyclo-oxygenase-2 activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Limitation of the in vitro whole blood assay for predicting the COX selectivity of NSAIDs in clinical use - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The Impact of Acute or Chronic Alcohol Intake on the NF-κB Signaling Pathway in Alcohol-Related Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Anti-inflammatory Properties of Flufenisal

For Researchers, Scientists, and Drug Development Professionals

Abstract

Flufenisal, a non-steroidal anti-inflammatory drug (NSAID) of the salicylate (B1505791) class, exerts its therapeutic effects through the modulation of the inflammatory cascade. This technical guide provides a comprehensive overview of the anti-inflammatory properties of Flufenisal, with a focus on its core mechanism of action, supporting preclinical evidence, and relevant experimental methodologies. The primary mechanism of Flufenisal involves the inhibition of cyclooxygenase (COX) enzymes, leading to a reduction in the synthesis of prostaglandins (B1171923), which are key mediators of inflammation, pain, and fever. This document summarizes the available, albeit limited, quantitative data, details common experimental protocols for assessing its anti-inflammatory activity, and provides visualizations of the pertinent signaling pathways and experimental workflows to facilitate a deeper understanding for research and development purposes.

Core Mechanism of Action: Inhibition of Prostaglandin (B15479496) Synthesis

Flufenisal, as a salicylic (B10762653) acid analog, shares its fundamental mechanism of action with other NSAIDs: the inhibition of cyclooxygenase (COX) enzymes.[1] There are two primary isoforms of this enzyme, COX-1 and COX-2. COX-1 is constitutively expressed in many tissues and is involved in physiological functions such as maintaining the integrity of the gastrointestinal mucosa and mediating platelet aggregation. In contrast, COX-2 is an inducible enzyme, with its expression being significantly upregulated at sites of inflammation by various stimuli, including cytokines and growth factors. The anti-inflammatory effects of NSAIDs are largely attributed to the inhibition of COX-2, which in turn prevents the conversion of arachidonic acid into prostaglandins like prostaglandin E2 (PGE2).[2] PGE2 is a potent inflammatory mediator that contributes to vasodilation, increased vascular permeability, edema, and pain sensitization.

Signaling Pathway of Cyclooxygenase Inhibition

The following diagram illustrates the central role of COX enzymes in the inflammatory pathway and the point of intervention for Flufenisal.

Quantitative Data on Anti-inflammatory Activity

Specific quantitative data on the inhibitory potency (IC50 values) of Flufenisal against COX-1 and COX-2 are not widely reported in publicly accessible scientific literature. However, comparative studies with its analogue, diflunisal, and other NSAIDs provide a context for its anti-inflammatory efficacy. For reference, the following table summarizes the IC50 values for some common NSAIDs.

| Drug | Target Enzyme | IC50 (µM) | Assay System |

| Ibuprofen | COX-1 | 12 | Human peripheral monocytes |

| COX-2 | 80 | Human peripheral monocytes | |

| Flurbiprofen | COX-1 | 0.1 | Human |

| COX-2 | 0.4 | Human |

This table presents data for other NSAIDs to provide a general understanding of the range of inhibitory concentrations. Specific IC50 values for Flufenisal are not currently available.

Experimental Protocols for Assessing Anti-inflammatory Properties

The anti-inflammatory activity of compounds like Flufenisal is typically evaluated using a combination of in vitro and in vivo models.

In Vitro Assays

This assay directly measures the ability of a compound to inhibit the activity of purified COX-1 and COX-2 enzymes or COX enzymes in a cellular context.

-

Objective: To determine the half-maximal inhibitory concentration (IC50) of Flufenisal against COX-1 and COX-2.

-

Methodology:

-

Enzyme Source: Purified recombinant human or ovine COX-1 and COX-2 enzymes are commonly used. Alternatively, cell lysates from cells expressing these enzymes can be utilized.

-

Reaction Setup: The enzyme is incubated with a buffer containing necessary co-factors (e.g., heme, phenol).

-

Inhibitor Addition: Various concentrations of Flufenisal (or a vehicle control) are added to the reaction mixture and pre-incubated.

-

Substrate Addition: The reaction is initiated by the addition of the substrate, arachidonic acid.

-

Detection: The product of the reaction, typically Prostaglandin E2 (PGE2) or other prostanoids, is measured. This is often done using an Enzyme-Linked Immunosorbent Assay (ELISA).

-

Data Analysis: The percentage of inhibition at each Flufenisal concentration is calculated relative to the vehicle control. The IC50 value is then determined by plotting the percent inhibition against the log of the inhibitor concentration and fitting the data to a dose-response curve.

-

In Vivo Models

This is a widely used and well-characterized model of acute inflammation to assess the efficacy of anti-inflammatory drugs.[4]

-

Objective: To evaluate the ability of Flufenisal to reduce acute inflammation in a living organism.

-

Methodology:

-

Animal Model: Typically, Wistar or Sprague-Dawley rats are used.

-

Grouping: Animals are randomly assigned to different groups: a control group (vehicle), a positive control group (a known NSAID like indomethacin), and one or more experimental groups receiving different doses of Flufenisal.

-

Drug Administration: Flufenisal or the respective control substance is administered orally or intraperitoneally.

-

Induction of Inflammation: After a specific period (e.g., 30-60 minutes) to allow for drug absorption, a sub-plantar injection of a phlogistic agent, commonly a 1% carrageenan solution, is administered into the right hind paw of the animal.

-

Measurement of Edema: The volume of the paw is measured at various time points after carrageenan injection (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.

-

Data Analysis: The percentage of inhibition of edema in the drug-treated groups is calculated by comparing the increase in paw volume to that of the control group.

-

Conclusion

Flufenisal is a non-steroidal anti-inflammatory drug that exerts its therapeutic effects primarily through the inhibition of cyclooxygenase enzymes, leading to a reduction in prostaglandin synthesis. While specific quantitative data on its inhibitory potency are limited in the public domain, its mechanism of action is well-established within the broader class of NSAIDs. The experimental protocols described herein provide a framework for the continued investigation and characterization of the anti-inflammatory properties of Flufenisal. Further research to elucidate its precise COX-1/COX-2 selectivity and to generate robust in vivo efficacy data would be invaluable for its potential future applications in drug development.

References

- 1. api.fspublishers.org [api.fspublishers.org]

- 2. Prostaglandin E2 synthesis and secretion: the role of PGE2 synthases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Cyclooxygenase-1 and cyclooxygenase-2 selectivity of widely used nonsteroidal anti-inflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Substrate-selective Inhibition of Cyclooxygeanse-2 by Fenamic Acid Derivatives Is Dependent on Peroxide Tone - PMC [pmc.ncbi.nlm.nih.gov]

Flufenisal: A Technical Whitepaper on a Clinical Candidate for Pain Relief

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Flufenisal, a derivative of salicylic (B10762653) acid, emerged as a clinical candidate for pain relief, demonstrating greater analgesic potency and a longer duration of action than its progenitor, aspirin (B1665792). As a non-steroidal anti-inflammatory drug (NSAID), its primary mechanism of action involves the inhibition of cyclooxygenase (COX) enzymes, thereby reducing the synthesis of prostaglandins, which are key mediators of pain and inflammation. Preclinical and early clinical assessments suggested its potential as an effective analgesic. This technical guide provides an in-depth overview of flufenisal, including its mechanism of action, available preclinical and clinical data, and relevant experimental protocols. It is important to note that while flufenisal showed early promise, the research focus subsequently shifted to its structural analog, diflunisal, resulting in a comparative scarcity of detailed quantitative data for flufenisal itself.

Introduction

Flufenisal, with the chemical name 2-acetyloxy-5-(4-fluorophenyl)benzoic acid, is a fluorinated derivative of aspirin.[1] Its development was driven by the search for salicylates with improved potency and duration of action.[1] As an analgesic, flufenisal was reported to be twice as potent as aspirin in humans with a longer-lasting effect.[1] However, it did not demonstrate a significant advantage in terms of gastrointestinal tolerance.[1]

This document serves as a comprehensive resource for researchers and professionals in drug development, summarizing the available scientific and technical information on flufenisal as a potential agent for pain management.

Mechanism of Action

Like other NSAIDs, flufenisal exerts its analgesic and anti-inflammatory effects primarily through the inhibition of the cyclooxygenase (COX) enzymes, COX-1 and COX-2. These enzymes are responsible for the conversion of arachidonic acid to prostaglandins, which are central to the inflammatory cascade and the sensitization of nociceptors.

An important aspect of flufenisal's pharmacology is the role of its metabolite. In vitro studies have shown that desacetyl flufenisal, the deacetylated form of the molecule, is a more potent inhibitor of prostaglandin (B15479496) synthetase than flufenisal itself.[1] This suggests that flufenisal may function as a prodrug, undergoing deacetylation in vivo to its more active form.

Signaling Pathway

The following diagram illustrates the arachidonic acid cascade and the inhibitory action of flufenisal on COX enzymes.

References

Flufenisal and the Inhibition of Prostaglandin Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The Role of Prostaglandins (B1171923) in Physiology and Pathology

Prostaglandins are a group of lipid compounds that are derived from fatty acids and play a crucial role in a wide array of physiological and pathological processes.[1] They are key mediators of inflammation, pain, and fever.[2] The synthesis of prostaglandins is initiated by the release of arachidonic acid from the cell membrane, which is then metabolized by cyclooxygenase (COX) enzymes.[2]

There are two primary isoforms of the COX enzyme:

-

COX-1: This isoform is constitutively expressed in most tissues and is responsible for the production of prostaglandins that regulate essential physiological functions, including the protection of the gastric mucosa, regulation of renal blood flow, and platelet aggregation.[2]

-

COX-2: This isoform is typically undetectable in most tissues but is induced by inflammatory stimuli such as cytokines, mitogens, and endotoxins.[2] The upregulation of COX-2 leads to the increased production of prostaglandins at sites of inflammation.[2]

The therapeutic effects of NSAIDs are largely attributed to the inhibition of COX-2, while many of the common side effects, such as gastrointestinal irritation, are associated with the inhibition of COX-1.[3]

Flufenisal: A Profile

Flufenisal is a salicylic (B10762653) acid derivative with analgesic and anti-inflammatory properties.[4]

Chemical Structure and Properties:

-

Chemical Name: 4'-Fluoro-4-hydroxy-3-biphenylcarboxylic acid acetate

-

Molecular Formula: C₁₅H₁₁FO₄

-

Molecular Weight: 274.24 g/mol

Mechanism of Action: Inhibition of Cyclooxygenase

Like other NSAIDs, the primary mechanism of action of Flufenisal is the inhibition of the cyclooxygenase enzymes.[2] By blocking the active site of both COX-1 and COX-2, Flufenisal prevents the conversion of arachidonic acid into prostaglandin (B15479496) H2 (PGH2), the precursor to all other prostaglandins.[2] This reduction in prostaglandin synthesis leads to the alleviation of pain and inflammation.

The following diagram illustrates the prostaglandin synthesis pathway and the point of inhibition by NSAIDs like Flufenisal.

References

- 1. The significance of inhibition of prostaglandin synthesis in the selection of non-steroidal anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. List of NSAIDs from strongest to weakest [medicalnewstoday.com]

- 4. Cyclooxygenase-1 and cyclooxygenase-2 selectivity of non-steroidal anti-inflammatory drugs: investigation using human peripheral monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Structural Analogs and Derivatives of Flufenisal: Synthesis, Biological Activity, and Mechanisms of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Flufenisal, a non-steroidal anti-inflammatory drug (NSAID) belonging to the salicylate (B1505791) class, has been a subject of medicinal chemistry research for decades. Its structural scaffold presents a versatile platform for the development of novel therapeutic agents with a wide range of biological activities. This technical guide provides an in-depth overview of the structural analogs and derivatives of Flufenisal, with a primary focus on Diflunisal (B1670566), its major analog. We will delve into their synthesis, comparative biological activities including anti-inflammatory, analgesic, and anticancer properties, and the underlying molecular mechanisms of action. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug discovery and development.

Core Structures: Flufenisal and Diflunisal

Flufenisal, chemically known as 2-acetyloxy-5-(4-fluorophenyl)benzoic acid, and its more widely studied analog, Diflunisal (5-(2,4-difluorophenyl)salicylic acid), form the core of this guide.[1] The key structural difference lies in the substitution on the phenyl ring at the 5-position of the salicylic (B10762653) acid core. The presence of the difluorophenyl group in Diflunisal enhances its lipophilicity and contributes to its increased potency and longer duration of action compared to aspirin.[2]

Synthesis of Flufenisal Analogs and Derivatives

The synthesis of Flufenisal analogs and derivatives typically involves modifications at the carboxylic acid or phenolic hydroxyl groups of the salicylic acid core, or alterations to the biphenyl (B1667301) ring system.

Synthesis of Amide Derivatives

Amide derivatives of Diflunisal have been synthesized to explore their potential as anti-inflammatory and anticancer agents.[3][4] The general synthetic approach involves a three-step process starting from Diflunisal.

Experimental Protocol: General Synthesis of Diflunisal Amide Derivatives

-

Protection of the Hydroxyl Group: The phenolic hydroxyl group of Diflunisal is first protected, often through acetylation, to prevent its interference in subsequent reactions.

-

Activation of the Carboxylic Acid: The carboxylic acid moiety is activated to facilitate amide bond formation. This can be achieved by converting it to an acid chloride or by using coupling agents.

-

Amide Bond Formation: The activated carboxylic acid derivative is then reacted with a desired amine to form the corresponding amide.

-

Deprotection: The protecting group on the phenolic hydroxyl is removed to yield the final amide derivative.

-

Purification: The synthesized compounds are purified using techniques such as recrystallization or column chromatography.[5]

-

Characterization: The structure of the final products is confirmed using spectroscopic methods like 1H NMR, Mass Spectrometry, and elemental analysis.[4]

Synthesis of Aza-analogs

Aza-analogs of Diflunisal, where a carbon atom in the biphenyl ring system is replaced by a nitrogen atom, have been synthesized to investigate their anti-inflammatory and antibacterial properties.[6] An efficient synthetic route involves the use of oxazole (B20620) intermediates.

Experimental Protocol: Synthesis of Diflunisal Aza-analogs via Oxazole Intermediates

-

Formation of Ethyl Ester Hydrochlorides: The synthesis starts with the conversion of amino acids (e.g., phenylalanine) to their respective ethyl ester hydrochlorides by treatment with thionyl chloride in absolute ethanol (B145695) under reflux.[6]

-

Formation of Formyl or Acetyl Derivatives: The ethyl ester hydrochlorides are reacted with trimethyl-o-formate or trimethyl-o-acetate under reflux to yield the corresponding formyl or acetyl derivatives.[6]

-

Cyclization to Oxazoles: The formyl or acetyl derivatives are subjected to a cyclization reaction using phosphorus pentoxide and magnesium oxide in chloroform (B151607) to obtain the key oxazole intermediates.[6]

-

Diels-Alder Reaction: The oxazole derivatives undergo a Diels-Alder reaction with acrylic acid or ethyl acrylate (B77674) to form the hydroxypyridinecarboxylic acid derivatives.[6]

-

Hydrolysis: If an ester of acrylic acid was used, the final step involves hydrolysis of the ester to the carboxylic acid using an aqueous solution of sodium hydroxide.[6]

-

Purification and Characterization: Purification is typically achieved through column chromatography, and the final structures are confirmed by NMR and mass spectrometry.[6]

Synthesis of Thiazolidinone Derivatives

Thiazolidinone derivatives of Diflunisal have shown promise as anticancer agents.[7] Their synthesis involves the formation of a hydrazide intermediate followed by cyclization.

Experimental Protocol: General Synthesis of Diflunisal Thiazolidinones

-

Hydrazide Formation: Diflunisal is first converted to its corresponding hydrazide.

-

Schiff Base Formation: The hydrazide is then reacted with an appropriate aldehyde or ketone to form a Schiff base (hydrazone).

-

Cyclization: The Schiff base undergoes cyclization with thioglycolic acid or its ester to form the 4-thiazolidinone (B1220212) ring.

-

Purification and Characterization: The final products are purified and characterized using standard analytical techniques.

Biological Activities and Quantitative Data

The structural modifications of Flufenisal have led to a diverse range of biological activities. The following tables summarize the key quantitative data for some of these derivatives.